molecular formula C16H27N5O3S B4490256 4-{2-Methyl-6-[4-(propane-1-sulfonyl)piperazin-1-YL]pyrimidin-4-YL}morpholine

4-{2-Methyl-6-[4-(propane-1-sulfonyl)piperazin-1-YL]pyrimidin-4-YL}morpholine

Cat. No.: B4490256
M. Wt: 369.5 g/mol
InChI Key: WTNDAVJUMZMPTA-UHFFFAOYSA-N
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Description

4-{2-Methyl-6-[4-(propane-1-sulfonyl)piperazin-1-YL]pyrimidin-4-YL}morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring with a propane-1-sulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-Methyl-6-[4-(propane-1-sulfonyl)piperazin-1-YL]pyrimidin-4-YL}morpholine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring and the morpholine ring. The propane-1-sulfonyl group is then added to the piperazine ring. Each step requires specific reagents and conditions, such as:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperazine Ring: This step often involves nucleophilic substitution reactions.

    Addition of the Morpholine Ring: This can be done through nucleophilic substitution or cyclization reactions.

    Sulfonylation: The propane-1-sulfonyl group is introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the morpholine ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring or the sulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders or cancer.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials.

    Biological Research: It may be used as a probe to study biological pathways or as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of 4-{2-Methyl-6-[4-(propane-1-sulfonyl)piperazin-1-YL]pyrimidin-4-YL}morpholine depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels. The pathways involved would depend on the biological context, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-Methyl-6-[4-(propane-1-sulfonyl)piperazin-1-YL]pyrimidin-4-YL}piperidine
  • 4-{2-Methyl-6-[4-(propane-1-sulfonyl)piperazin-1-YL]pyrimidin-4-YL}pyrrolidine

Uniqueness

The uniqueness of 4-{2-Methyl-6-[4-(propane-1-sulfonyl)piperazin-1-YL]pyrimidin-4-YL}morpholine lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-methyl-6-(4-propylsulfonylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3S/c1-3-12-25(22,23)21-6-4-19(5-7-21)15-13-16(18-14(2)17-15)20-8-10-24-11-9-20/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNDAVJUMZMPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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